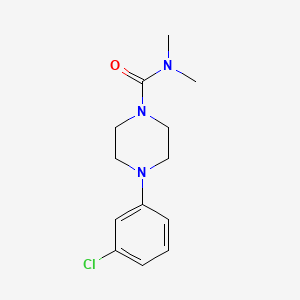![molecular formula C20H18N2O3S2 B4193696 N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and survival. N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. In addition, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
Biochemical and Physiological Effects
N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation and migration. In adipocytes, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to increase glucose uptake and improve insulin sensitivity. In neurons, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high purity and high yield synthesis, its diverse biological activities, and its potential therapeutic applications in various diseases. However, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide research, including the development of more potent and selective analogs, the investigation of its mechanism of action in different cell types and animal models, and the evaluation of its therapeutic potential in clinical trials. In addition, the combination of N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Scientific Research Applications
N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In diabetes research, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-26-19-14-8-7-13-18(19)21-20(23)16-11-5-6-12-17(16)22-27(24,25)15-9-3-2-4-10-15/h2-14,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJYFNWXQGSVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)
![ethyl 5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B4193622.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)
![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)

![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)

![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)

![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)